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molecular formula C12H9Cl2N B8607881 1-(3,4-Dichlorophenyl)cyclopent-3-enecarbonitrile

1-(3,4-Dichlorophenyl)cyclopent-3-enecarbonitrile

Cat. No. B8607881
M. Wt: 238.11 g/mol
InChI Key: ZSSZFXFNUZMONZ-UHFFFAOYSA-N
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Patent
US08877975B2

Procedure details

To ice-cold DMSO (100 mL) was added 60% NaH (1.0 g, 2.3 eq) in portions. The cooling bath was removed and the solution was stirred at ambient temperature for ten minutes. A solution of 2-(3,4-dichlorophenyl)acetonitrile (2.0 g, 10.75 mmol) in DMSO (50 mL) was added. The brown solution was stirred for 15 minutes before cis-1,4-dichlorobutene (1.0 mL, 0.9 eq) was added. The reaction mixture was stirred overnight and was then poured into water. The product was extracted with DCM. The organic layer was washed with brine, evaporated, diluted with 50% ethyl acetate in hexanes, washed with water, and evaporated. The residual oil was separated on silica to give the nitrile (966 mg, 43%) as a pale-brown oil. GCMS Rt=10.8 min m/z=237 (M+). 1H NMR (CDCl3, δ): 7.51 (d, J=2.3 Hz, 1H), 7.39 (d, J=8.5 Hz, 1H), 7.28 (dd, J=2.3, 8.5 Hz, 1H), 5.79 (s, 2H), 3.27 (d, J=14.7 Hz, 2H), 2.87 (d, J=14.7 Hz, 2H). 13C NMR (CDCl3, δ): 141.9, 133.2, 132.1, 131.0, 128.5, 127.6, 125.0, 124.0, 48.4.
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:11][C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[Cl:10].Cl/[CH:15]=[CH:16]\[CH2:17][CH2:18]Cl.O>CS(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:11]2([C:12]#[N:13])[CH2:18][CH:17]=[CH:16][CH2:15]2)[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl\C=C/CCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with 50% ethyl acetate in hexanes
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was separated on silica

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 966 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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